

# 1-Methylpiperidine-2,6-dione CAS number 25077-25-2

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## Compound of Interest

Compound Name: 1-Methylpiperidine-2,6-dione

Cat. No.: B1594012

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An In-Depth Technical Guide to **1-Methylpiperidine-2,6-dione** (CAS: 25077-25-2) for  
Advanced Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of **1-Methylpiperidine-2,6-dione**, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will move beyond basic data to dissect its synthesis, reactivity, and profound biological significance, particularly its role as a cornerstone for developing next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique properties.

## Core Identity and Strategic Importance

**1-Methylpiperidine-2,6-dione**, also known as N-methylglutarimide, belongs to the glutarimide class of compounds. While structurally simple, its core piperidine-2,6-dione motif is the pharmacophore responsible for the activity of immunomodulatory imide drugs (IMiDs), including the seminal and complex molecule, thalidomide.[1] The true value of this scaffold in contemporary research lies in its well-characterized ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This interaction is the foundational mechanism for "molecular glue" degraders and is exploited extensively in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.[4] **1-Methylpiperidine-2,6-dione** serves as a synthetically accessible and fundamental building block for creating vast libraries of these advanced therapeutics.

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical properties is paramount for its application in experimental workflows, from reaction setup to formulation. The key properties of **1-Methylpiperidine-2,6-dione** are summarized below.

Property	Value	Source
CAS Number	25077-25-2	[5]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	[5][6]
Molecular Weight	127.14 g/mol	[5][6]
Physical Form	Liquid or solid	[5]
Purity	Typically ≥97%	[5]
IUPAC Name	1-methylpiperidine-2,6-dione	
InChI Key	VUYOLIKWIVQHBC-UHFFFAOYSA-N	[5]
Storage	Sealed in dry, room temperature conditions	[5][6]

Spectroscopic data including NMR, HPLC, and LC-MS are readily available from commercial suppliers and are crucial for identity confirmation and purity assessment post-synthesis or prior to use in biological assays.[6]

## Synthesis and Derivatization Strategies

The synthesis of the piperidine-2,6-dione core is well-established, offering multiple routes to access the scaffold and its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and scale.

## Foundational Synthesis of the Glutarimide Core

The glutarimide skeleton can be prepared through several classical methods, such as the cyclization of glutaric acid derivatives.[7] A common and straightforward laboratory-scale

approach involves the reaction of glutaric anhydride with a primary amine, in this case, methylamine. The initial reaction forms an intermediate glutaramic acid, which is then cyclized, often under dehydrating conditions, to yield the target imide.

// Invisible edges for alignment GA -> MA [style=invis]; } dot Caption: General synthetic pathway for **1-Methylpiperidine-2,6-dione**.

The causality for choosing this two-step, one-pot approach is its efficiency and use of readily available starting materials. For more complex, substituted glutarimides, Michael addition reactions or transition-metal-free cascade sequences involving methyl acetates and acrylamides have been developed to provide facile access to diverse analogs.<sup>[4][8][9]</sup>

## Protocol: Synthesis from Glutaric Anhydride and Methylamine

This protocol describes a representative method for synthesizing the title compound.

Materials:

- Glutaric anhydride (1.0 eq)
- Methylamine solution (e.g., 40% in H<sub>2</sub>O, 1.1 eq)
- Toluene
- 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Acetic Anhydride
- Chloroform or Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator
- Standard glassware for reflux and extraction

### Step-by-Step Methodology:

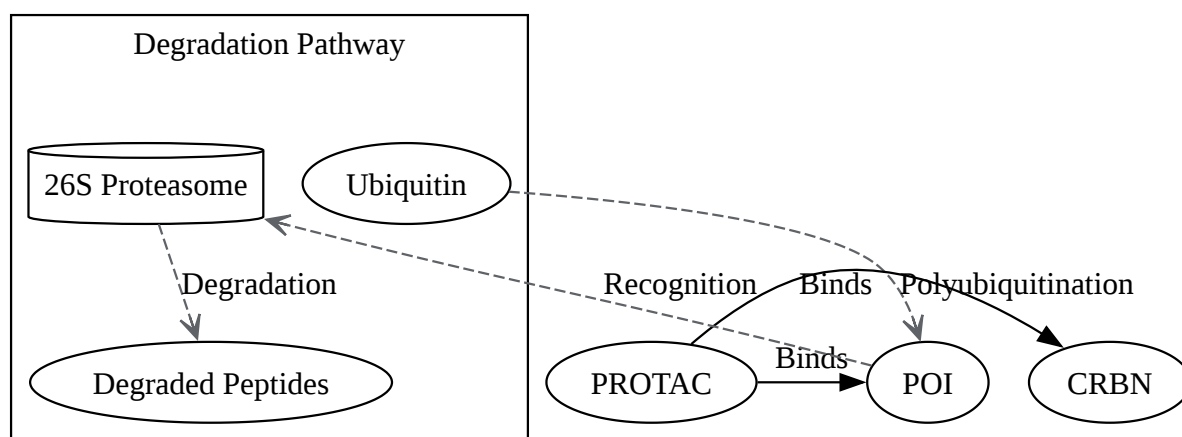
- **Amide Formation:** To a solution of glutaric anhydride (1.0 eq) in a suitable solvent like toluene, add methylamine solution (1.1 eq) dropwise at room temperature. The reaction is exothermic. Stir the resulting mixture for 1-2 hours. This step opens the anhydride ring to form the intermediate N-methylglutaramic acid.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glutaramic acid intermediate.
- **Cyclization:** Dissolve the crude intermediate in a solvent such as chloroform or DCM. Add a dehydrating/activating agent like 1,1'-carbonyldiimidazole (CDI) (1.2 eq).<sup>[10]</sup> Alternatively, thermal cyclization by heating in a high-boiling solvent or using acetic anhydride can be employed.
- **Reaction Monitoring:** Reflux the mixture for 12-16 hours.<sup>[10]</sup> Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting material or byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **1-Methylpiperidine-2,6-dione** by column chromatography on silica gel or recrystallization to obtain the final product of high purity.

## Biological Significance and Mechanism of Action

The piperidine-2,6-dione moiety is the key structural element that confers the ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This binding event is central to the mechanism of action for a class of drugs known as IMiDs (e.g., Thalidomide, Lenalidomide).<sup>[1][2]</sup>

When incorporated into a PROTAC, the **1-Methylpiperidine-2,6-dione** scaffold serves as the "E3 ligase handle." The PROTAC molecule is heterobifunctional, with one end binding to CRBN (via the glutarimide) and the other end binding to a specific Protein of Interest (POI) that is

targeted for degradation. This ternary complex formation (CRBN-PROTAC-POI) brings the POI into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[4] This process effectively eliminates the target protein from the cell.



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## Applications in Drug Discovery

The primary application of **1-Methylpiperidine-2,6-dione** and its derivatives is in the field of targeted protein degradation.

- **PROTAC Development:** It is a foundational building block for synthesizing the CRBN-binding moiety of PROTACs. The nitrogen atom of the imide can be a point of attachment for a linker, which connects to the warhead that targets the POI.[4]
- **Molecular Glues:** While more complex derivatives are typically identified as molecular glues, the core glutarimide scaffold is the essential pharmacophore. Research into novel glutarimide derivatives aims to discover new molecular glues that induce the degradation of previously "undruggable" proteins.[3]
- **Fragment-Based Drug Discovery (FBDD):** The simple structure of **1-Methylpiperidine-2,6-dione** makes it an ideal starting point or fragment for FBDD campaigns aimed at discovering novel ligands for E3 ligases or other targets.[11][12]

- Antiviral and Antimicrobial Research: The broader class of glutarimide derivatives has been investigated for potential antiviral and antimicrobial activities, suggesting that the scaffold could be decorated to target infectious disease pathways.[13][14][15]

## Safety and Handling

According to its Safety Data Sheet (SDS), **1-Methylpiperidine-2,6-dione** requires careful handling.

- GHS Pictogram: GHS07 (Exclamation mark)[5]
- Signal Word: Warning[5]
- Hazard Statements:
  - H302: Harmful if swallowed.[5]
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion and Future Outlook

**1-Methylpiperidine-2,6-dione** is far more than a simple heterocyclic compound; it is a key enabler of targeted protein degradation, one of the most exciting modalities in modern drug

discovery. Its straightforward synthesis and well-understood mechanism of interaction with the CRBN E3 ligase make it an indispensable tool for researchers. Future efforts will likely focus on developing novel, stereochemically defined C-H functionalization methods to rapidly generate diverse libraries of glutarimide analogs.[3] These libraries will be crucial for identifying next-generation PROTACs and molecular glues with enhanced selectivity, improved pharmacokinetic properties, and the ability to target a wider range of disease-causing proteins.

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